Molecular Structure and Properties of Gly-Arg-Gly-Glu-Ser (GRGES)
Molecular Structure and Properties of Gly-Arg-Gly-Glu-Ser (GRGES)
Part 1: Executive Summary
Gly-Arg-Gly-Glu-Ser (GRGES) is a synthetic pentapeptide widely utilized as a negative control in integrin biology and biomaterials engineering.[] Its sequence is derived from the canonical cell-adhesion motif Arg-Gly-Asp (RGD) , specifically the fibronectin-derived GRGDS sequence.[]
The critical distinction lies in the substitution of Aspartic Acid (Asp, D) with Glutamic Acid (Glu, E) at the fourth position. Despite the chemical similarity between Asp and Glu—both possess carboxylic acid side chains—the additional methylene group in Glutamic Acid alters the steric configuration sufficiently to abolish high-affinity binding to integrin receptors (e.g.,
This guide details the molecular architecture, synthesis protocols, and experimental application of GRGES, providing researchers with a rigorous framework for validating cell adhesion studies.
Part 2: Molecular Architecture & Physicochemical Properties[1][2]
Structural Identity
The GRGES peptide is a linear pentamer composed of L-amino acids.[] Its hydrophilic nature ensures high solubility in aqueous media, making it ideal for hydrogel formulations and soluble competition assays.
| Property | Data | Notes |
| Sequence | Gly-Arg-Gly-Glu-Ser | One-letter: G-R-G-E-S |
| Molecular Formula | Free acid form | |
| Molecular Weight | 504.5 g/mol | Monoisotopic mass |
| Charge at pH 7.0 | ~0 (Zwitterionic) | N-term (+), Arg (+), Glu (-), C-term (-) |
| Isoelectric Point (pI) | ~6.0 - 7.5 | Estimated based on pKa of Arg (12.[][2][3][4]5) and Glu (4.2) |
| Hydropathy | Hydrophilic | Highly soluble in |
The "Control" Mechanism: RGD vs. RGE
The utility of GRGES relies on its inability to bind integrins. The RGD motif binds to the interface between integrin
-
RGD (Binder): The Asp side chain length is optimal for coordinating the metal ion while the backbone hydrogen bonds stabilize the fit.
-
RGE (Non-Binder): The Glu side chain is longer by one methylene group (
).[] This steric clash prevents the carboxylate from properly coordinating the metal ion without disrupting the backbone alignment, effectively reducing affinity by orders of magnitude.
Mechanistic Diagram (Integrin Interaction)
Figure 1: Mechanistic comparison of ligand-receptor interaction.[] The Glutamic acid substitution in GRGES prevents metal ion coordination at the Integrin MIDAS site.
Part 3: Synthesis & Purification Protocols[1][6][7][8]
To ensure experimental validity, GRGES must be synthesized with high purity (>95%) to avoid contamination with truncated sequences that might exhibit non-specific sticking.
Solid Phase Peptide Synthesis (SPPS) Workflow
Chemistry: Fmoc/tBu strategy. Resin: Wang Resin (for C-terminal acid) or Rink Amide MBHA (for C-terminal amide).[][5] Note: C-terminal amidation is often preferred to mimic the peptide backbone continuity.[]
Step-by-Step Protocol:
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min) to remove Fmoc. Wash with DMF ( ).[6] -
Coupling:
-
Final Cleavage:
-
Wash resin with DCM and dry under
. -
Add Cleavage Cocktail: TFA (95%) / TIS (2.5%) /
(2.5%) . -
Shake for 2-3 hours at room temperature.
-
-
Precipitation:
-
Filter filtrate into cold diethyl ether (
). -
Centrifuge to pellet the white precipitate. Wash pellet
with cold ether.[]
-
Purification & QC
Since GRGES is highly polar, standard C18 gradients often result in early elution (near the void volume).
-
Column: C18 Aq (Polar-modified C18) or HILIC column recommended.[]
-
Mobile Phase:
-
Gradient: 0-20% B over 30 minutes (Shallow gradient is critical).
-
Validation: ESI-MS (Expected
Da).
Part 4: Experimental Application Guide
Hydrogel Functionalization (Adhesion Control)
When designing bioactive scaffolds (e.g., PEG, Alginate, Hyaluronic Acid), GRGES serves as the blank to quantify non-specific cell interactions.
Protocol:
-
Preparation: Conjugate GRGDS (Active) and GRGES (Control) to separate hydrogel batches using identical molar concentrations (typically 1 mM - 5 mM).
-
Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Fibroblasts at
cells/ . -
Incubation: 4 hours at
. -
Wash: Gently wash with PBS to remove non-adherent cells.[]
-
Quantification: Fix and stain (e.g., DAPI/Phalloidin). Count cells.
-
Success Criteria: GRGDS surface shows spreading/focal adhesions.[] GRGES surface shows rounded cells or minimal attachment (comparable to blank hydrogel).
-
Soluble Competition Assay
Used to verify if a drug/molecule binds to the RGD-binding pocket of integrins.[]
-
Method: Incubate cells with fluorescently labeled Fibronectin.[]
-
Challenge: Add excess soluble GRGDS (inhibitor) vs. GRGES (control).
-
Result: GRGDS should displace Fibronectin (reduced fluorescence).[] GRGES should have no effect on fluorescence.
Synthesis & Application Workflow
Figure 2: Workflow from synthesis to experimental application.[]
Part 5: References
-
PubChem. (n.d.).[][2] Gly-Arg-Gly-Glu-Ser | C18H32N8O9.[][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Ruoslahti, E. (1996). RGD and other recognition sequences for integrins. Annual Review of Cell and Developmental Biology. (Seminal work establishing RGD specificity and RGE as control).
-
Hersel, U., Dahmen, C., & Kessler, H. (2003). RGD modified polymers: biomaterials for stimulated cell adhesion and beyond. Biomaterials. [Link]
Sources
- 2. Gly-Arg-Gly-Glu-Ser | C18H32N8O9 | CID 9914067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
